molecular formula C13H11ClN2O B1416231 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide CAS No. 1019383-16-4

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Cat. No.: B1416231
CAS No.: 1019383-16-4
M. Wt: 246.69 g/mol
InChI Key: KODDOLFSXIQFSC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 2-chloropyridine-4-carboxylic acid with N-methyl-N-phenylamine under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .

Comparison with Similar Compounds

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide can be compared with other similar compounds, such as:

    2-chloro-N-methyl-N-phenylisonicotinamide: A closely related compound with similar chemical properties.

    N-methyl-N-phenylpyridine-4-carboxamide: Lacks the chlorine atom, leading to different reactivity and applications.

    2-chloro-N-phenylpyridine-4-carboxamide:

Properties

IUPAC Name

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-16(11-5-3-2-4-6-11)13(17)10-7-8-15-12(14)9-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODDOLFSXIQFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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